molecular formula C21H25N5O4 B2937316 (E)-N-(2-(2-(4-(diethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-2-methyl-3-nitrobenzamide CAS No. 391892-94-7

(E)-N-(2-(2-(4-(diethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-2-methyl-3-nitrobenzamide

Cat. No. B2937316
CAS RN: 391892-94-7
M. Wt: 411.462
InChI Key: AETQIWCFGDEEBC-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of hydrazine, a type of chemical compound that has been used in various applications, including as inhibitors for certain enzymes .


Molecular Structure Analysis

The molecular structure of similar compounds was confirmed with the help of solid-state characterization through NMR (1H and 13C), FTIR and elemental analysis .

Scientific Research Applications

Ecto-5′-Nucleotidase Inhibition

This compound has been studied for its potential as an inhibitor of ecto-5′-nucleotidase (e50NT), a membrane-bound enzyme that regulates extracellular purinergic signaling . Its upregulation is associated with various disease conditions, including inflammation, hypoxia, and cancer. The inhibition of e50NT could be a promising strategy for therapeutic intervention in these diseases.

Antioxidant Activity

Hydrazone compounds, which include the structure of this compound, have been reported to exhibit significant antioxidant properties . This activity is crucial as it can help in protecting cells from the damage caused by free radicals, thus potentially contributing to the prevention of diseases like cancer and heart disease.

Anti-inflammatory Properties

The anti-inflammatory potential of hydrazone derivatives makes them candidates for the development of new anti-inflammatory drugs . Given the role of inflammation in many chronic diseases, this application could have a wide-reaching impact on health care.

Antimicrobial and Antifungal Effects

Compounds with a nitro substitution at the arylidene moiety, similar to this compound, have shown potent antimicrobial and antifungal activities . This suggests a possible use in developing new treatments for bacterial and fungal infections.

Computational Studies for Drug Design

The compound’s structure allows for computational studies to predict its interaction with biological targets . Such studies are essential in the early stages of drug design and development, helping to identify promising candidates for further research.

Pharmacological Evaluation

Substituted-N′-[(1E)-substituted-phenylmethylidene]benzohydrazide analogs, which share a similar structure with this compound, have been synthesized and evaluated for various pharmacological activities . This includes assessing their potential as drugs for treating different conditions.

Chemical Synthesis and Characterization

The compound serves as a basis for synthesizing novel derivatives that can be characterized and studied for various biological activities . This is a fundamental application in medicinal chemistry research.

properties

IUPAC Name

N-[2-[(2E)-2-[[4-(diethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4/c1-4-25(5-2)17-11-9-16(10-12-17)13-23-24-20(27)14-22-21(28)18-7-6-8-19(15(18)3)26(29)30/h6-13H,4-5,14H2,1-3H3,(H,22,28)(H,24,27)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETQIWCFGDEEBC-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(2-(4-(diethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-2-methyl-3-nitrobenzamide

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